tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a trifluoroethyl group attached to a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The hydroxymethyl and trifluoroethyl groups can be introduced through nucleophilic substitution or addition reactions.
tert-Butyl Protection: The tert-butyl group is often introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.
Scientific Research Applications
tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound might bind to.
Pathways Involved: The biochemical pathways that are affected by these interactions.
Comparison with Similar Compounds
tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine carboxylates:
Similar Compounds: Such as pyrrolidine-2-carboxylate or pyrrolidine-3-carboxylate derivatives.
Uniqueness: The presence of the trifluoroethyl group and the specific arrangement of functional groups make it unique.
Properties
Molecular Formula |
C12H20F3NO3 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-8(4-12(13,14)15)9(6-16)7-17/h8-9,17H,4-7H2,1-3H3 |
InChI Key |
NIATWVPXANTEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CC(F)(F)F |
Origin of Product |
United States |
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